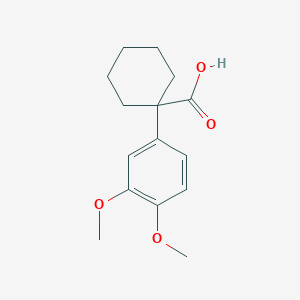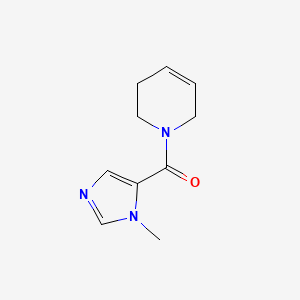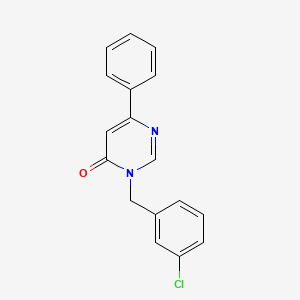
2-(4-メトキシフェニル)-N-((5-((2-((5-メチル-1,3,4-チアゾール-2-イル)アミノ)-2-オキソエチル)チオ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)メチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-methoxyphenyl)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide" is a chemical entity that appears to be a derivative of 1,3,4-thiadiazole. This class of compounds is known for its potential antimicrobial properties, as indicated by the research on similar derivatives. The compound likely shares some structural similarities with the derivatives mentioned in the provided papers, which include a 1,3,4-thiadiazole core and various substitutions that may contribute to its biological activity .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves the cyclization of a carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). This method was used to create a series of derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid, as described in the first paper . The second paper discusses the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, which suggests a focus on diversifying the structures around the 1,3,4-thiadiazole core . These methods may be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups present and the overall molecular framework. The compounds in the first paper were confirmed using IR, 1H NMR, and mass analysis , while the second paper also utilized CHN analysis in addition to MS, IR, and 1H NMR to establish the structures of the synthesized compounds . These analytical methods would be essential for confirming the structure of the compound under analysis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are likely to include the formation of the thiadiazole ring via cyclization and subsequent reactions to introduce various substituents. The antimicrobial evaluation of these compounds suggests that they may undergo interactions with biological targets, which could be the basis for their activity. The specific reactions and interactions of the compound would need to be studied to understand its chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are important for their practical application, especially in the context of antimicrobial activity. The provided papers do not detail these properties, but they are typically investigated as part of the characterization process. The antimicrobial activities of the compounds were evaluated in vitro, which implies that their solubility and stability were sufficient for biological testing . The diversity of structures synthesized in the second paper suggests that the physical and chemical properties of these derivatives can be tuned by modifying their molecular structure .
科学的研究の応用
これらの用途は、この化合物が科学研究の様々な分野で多様な可能性を秘めていることを示しています。しかし、その作用機序、安全性プロファイル、臨床適応性を完全に理解するためには、さらなる研究が必要です。 研究者は、この化合物の治療的価値を探求し、特定の用途に合わせてその特性を最適化し続けています 。これらの分野のいずれかについて、さらに情報が必要な場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S2/c1-15-26-28-22(35-15)25-21(32)14-34-23-29-27-19(30(23)17-6-4-3-5-7-17)13-24-20(31)12-16-8-10-18(33-2)11-9-16/h3-11H,12-14H2,1-2H3,(H,24,31)(H,25,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMGVXVRANRRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

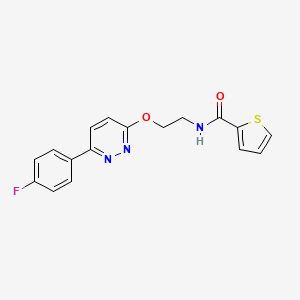

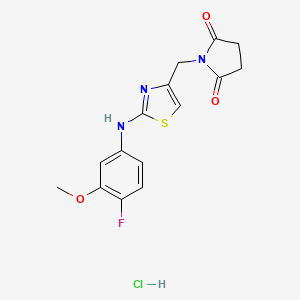
![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)
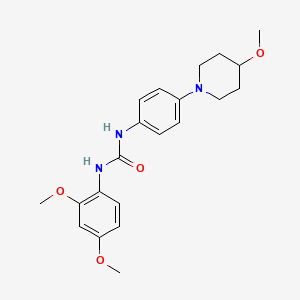

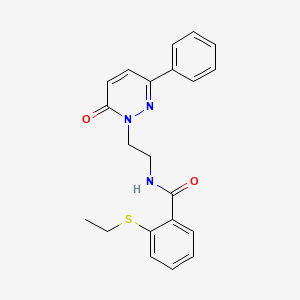

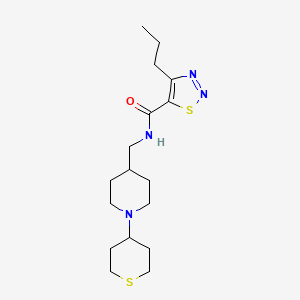
![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)
![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)
